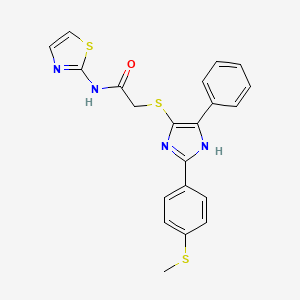

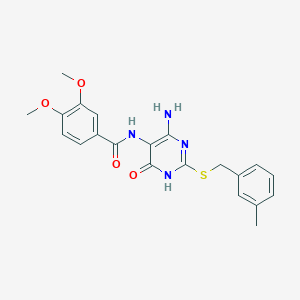

N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

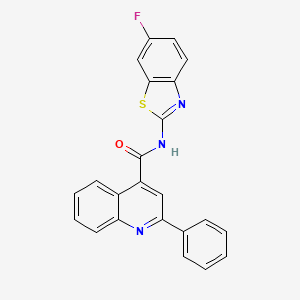

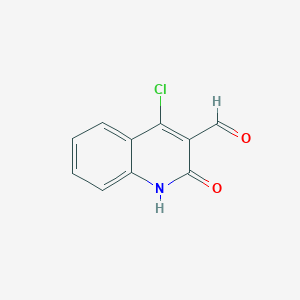

The compound “N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a complex organic molecule. It is related to a class of compounds known as 4-aminoquinazoline derivatives . These compounds have been studied for their potential antitumor activity .

Synthesis Analysis

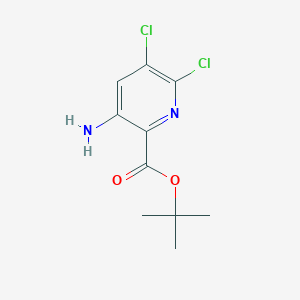

The synthesis of similar compounds involves the design and creation of 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group . The specific synthesis process for this compound is not available in the retrieved data.科学的研究の応用

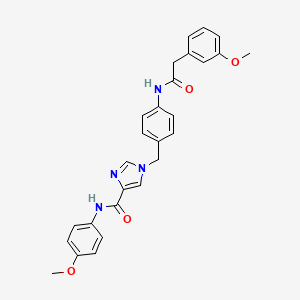

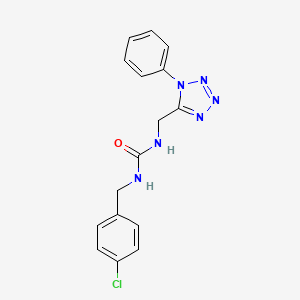

- The compound has been investigated for its potential as an anticancer agent. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives were synthesized. Among these, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues demonstrated significant antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines .

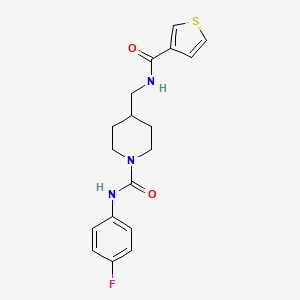

- The compound was designed as a dual inhibitor of tubulin and CDKs. Tubulin inhibitors disrupt microtubule dynamics, affecting cell division, while CDKs play crucial roles in cell cycle progression and gene transcription. Structure-activity relationships were explored, revealing promising analogues with IC50 values ranging from 5.7 to 12.2 μM against cancer cell lines .

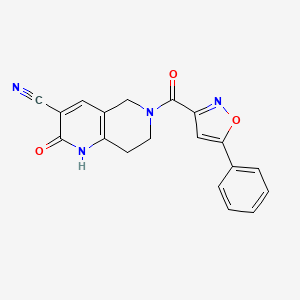

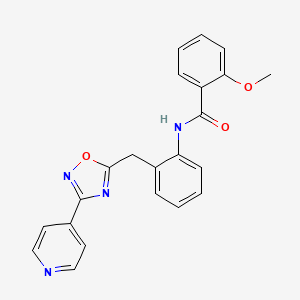

- Induction of apoptosis is a common chemotherapeutic mechanism to kill cancer cells. This compound was evaluated for its effects on cell cycle and apoptosis. Understanding its apoptotic pathways could provide insights into novel therapeutic strategies .

- The compound’s structure contains an acrylamide moiety. Similar derivatives have been explored for their antitumor activity against human tumor cell lines. Further research could explore its potential as an antitumor drug .

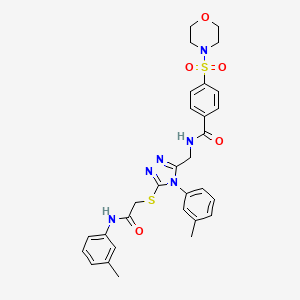

- While not directly related to the compound, similar 4-aminoquinazoline derivatives bearing 1,3,4-thiadiazole groups have shown potent antiproliferative activity against human cancer cell lines. Investigating whether our compound shares similar properties could be worthwhile .

Anticancer Activity

Dual Inhibition of Tubulin and Cyclin-Dependent Kinases (CDKs)

Apoptosis Induction

Quinazoline Derivatives with Acrylamide Structure

4-Aminoquinazoline Derivatives with 1,3,4-Thiadiazole Group

将来の方向性

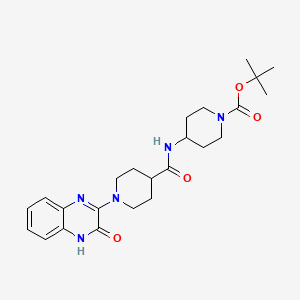

The future research directions for this compound could involve further exploration of its antitumor activity, as well as its potential applications in other areas of medicinal chemistry. The development of an efficient and practical synthesis process for this compound could also be a valuable area of research .

特性

IUPAC Name |

N-[4-amino-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-12-5-4-6-13(9-12)11-30-21-24-18(22)17(20(27)25-21)23-19(26)14-7-8-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H3,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUZRAPZLYQYJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((3-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2468564.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)

![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2468576.png)